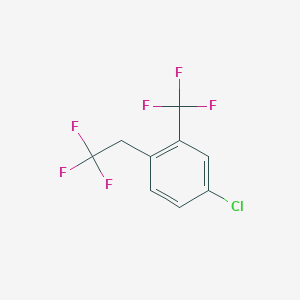![molecular formula C17H20O5S B13725767 [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate typically involves the reaction of 3-ethoxy-5-(hydroxymethyl)benzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: 3-ethoxy-5-(carboxymethyl)phenyl 4-methylbenzenesulfonate.
Reduction: 3-ethoxy-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonic acid.
Substitution: 3-ethoxy-5-(substituted-methyl)phenyl 4-methylbenzenesulfonate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Employed as a stabilizer in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparison with Similar Compounds
Phenylephrine Related Compound F: A compound with similar structural features but different functional groups.
Methylammonium lead halide: A compound with a different core structure but similar applications in research and industry.
Uniqueness:
- The presence of both ethoxy and hydroxymethyl groups on the phenyl ring makes [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate unique compared to other sulfonates.
- Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C17H20O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-3-21-16-9-14(11-18)8-15(10-16)12-22-23(19,20)17-6-4-13(2)5-7-17/h4-10,18H,3,11-12H2,1-2H3 |
InChI Key |
DWRSTMKQRPGZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)COS(=O)(=O)C2=CC=C(C=C2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


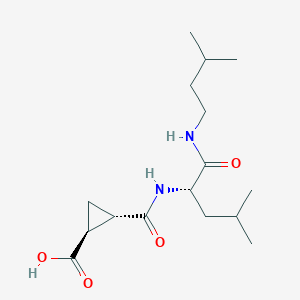
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
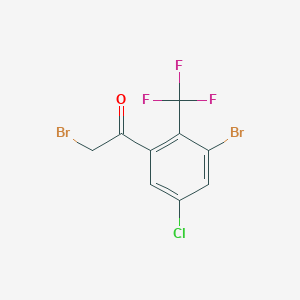

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
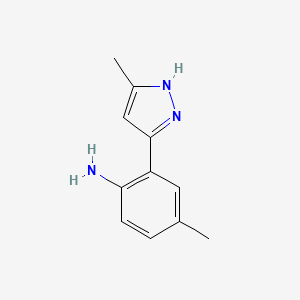
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
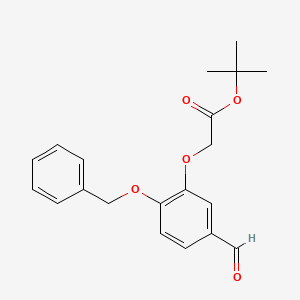
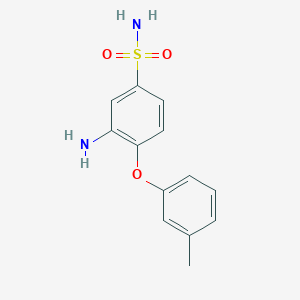

![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
